molecular formula C10H7NO4 B192685 Xanthurenic acid CAS No. 59-00-7

Xanthurenic acid

Cat. No. B192685
CAS RN: 59-00-7
M. Wt: 205.17 g/mol
InChI Key: FBZONXHGGPHHIY-UHFFFAOYSA-N
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Description

Xanthurenic acid, also known as xanthurenate, is a metabolic intermediate that accumulates and is excreted by pyridoxine (vitamin B6) deficient animals after the ingestion of tryptophan . It is suspected to be an endogenous agonist for Group II metabotropic glutamate receptors in humans .


Synthesis Analysis

Xanthurenic acid is a metabolite of the kynurenine pathway (KP) synthesized in the brain from dietary or microbial tryptophan . It crosses the blood-brain barrier through carrier-mediated transport . Acute local/microdialysis-infusions of XA dose-dependently stimulate dopamine release in the rat prefrontal cortex .


Molecular Structure Analysis

Xanthurenic acid forms Cu2+, Zn2+, Fe2+ and Fe3+ salts . In certain compounds, xanthurenic acid acts as a tridentate ligand forming a neutral mononuclear complex of square-pyramidal geometry with two water molecules .


Chemical Reactions Analysis

Xanthurenic acid is known to be a potent VGLUT inhibitor, thereby preventing the movement of glutamate from the cytoplasm into synaptic vesicles . This action is mediated via competitive blockade of vesicular glutamate transporters .


Physical And Chemical Properties Analysis

Xanthurenic acid has been studied using steady-state and time-resolved optical methods as well as quantum chemistry calculations .

Scientific Research Applications

  • Clinical Diagnosis of Vitamin B6 Deficiency : Xanthurenic acid measurement in urine is used for diagnosing vitamin B6 deficiency-related disorders. An improved fluorometric method for quantifying urinary xanthurenic acid enhances clinical diagnostic accuracy (Liu, Wang, Liu, & Tsai, 1996).

  • Depression and Psychopharmacology : Xanthurenic acid levels in urine of depressive patients have been studied to understand its role in depression. However, no correlation was found between xanthurenic acid excretion and depression or anxiety scale scores in such patients (Hoes & Sijben, 2004).

  • Ionophore for Potassium Detection : Xanthurenic acid acts as a natural ionophore with high selectivity and sensitivity for potassium ions in aqueous solutions, useful for developing sensors (Raju, Patel, Nair, & Chatterjee, 2016).

  • Diabetogenic Action Study : Xanthurenic acid, upon repeated administration, has been shown to eliminate insulin stores in pancreatic B cells and influence blood glucose levels in experimental animals (Meiramov, Andreeva, & Kohnert, 1997).

  • Lens Epithelial Cell Physiology : Xanthurenic acid is involved in human lens epithelial cell physiology and may play a role in senile cataract development due to its impact on apoptosis-like cell death and intracellular Ca2+ increase (Malina, Richter, Frueh, & Hess, 2002).

  • Study with Copper(II) Compounds : Xanthurenic acid, when bonded with copper(II) ions, alters its biological activity. This has implications for understanding its role in biological processes (Cer-Kerčmar, Tratar Pirc, Modec, & Bukovec, 2012).

  • Quantification in Serum for Nutritional Studies : High-performance liquid chromatography has been used for quantifying xanthurenic acid in rabbit serum, aiding in vitamin B6 nutritional studies (Williams, Monti, Boots, & Cornwell, 1984).

  • Neuropharmacology and mGlu Receptor Agonism : Xanthurenic acid has been identified as a Group II metabotropic glutamate (mGlu) receptor ligand, implicating its role in schizophrenia's pathophysiology and antipsychotic research (Copeland, Neale, & Salt, 2013).

  • Abnormal Signaling in Cells with Accumulated Xanthurenic Acid : Accumulation of xanthurenic acid leads to abnormal signaling of proteins 14-3-3 in cells, affecting protein/protein interaction and potentially leading to cell pathology (Malina & Frueh, 2003).

  • Photophysical Properties : The photophysical properties of xanthurenic acid, including its tautomeric transformations under UV irradiation, have been studied for understanding its behavior in different solvents (Yanshole, Sherin, Gritsan, Snytnikova, Mamatyuk, Grilj, Vauthey, Sagdeev, & Tsentalovich, 2010).

Safety And Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

Future Directions

The kynurenine pathway (KP) is regulated by, and in turn regulates multiple other physiological systems that are commonly disrupted in psychiatric disorders, including endocrine, metabolic, and hormonal systems . Future directions in exploiting toxic metabolites to kill cancer cells have been discussed .

properties

IUPAC Name

8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZONXHGGPHHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207728
Record name Xanthurenic acid
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Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Xanthurenic acid
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Product Name

Xanthurenic acid

CAS RN

59-00-7
Record name Xanthurenic acid
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Record name Xanthurenic acid
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Record name xanthurenic acid
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Record name Xanthurenic acid
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Record name 4,8-dihydroxyquinoline-2-carboxylic acid
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Record name XANTHURENIC ACID
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Record name Xanthurenic acid
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Melting Point

289 °C
Record name Xanthurenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000881
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,530
Citations
Y KOTAKE, Y KOTAKE Jr, A INOUYE - The Journal of biochemistry, 1954 - jstage.jst.go.jp
… The result was that the disappearance of the admixed xanthurenic acid was not noticeable in the case of the albumin fraction but in the case of the globulin fraction. An example of the …
Number of citations: 60 www.jstage.jst.go.jp
JE Roberts, JF Wishart, L Martinez… - Photochemistry and …, 2000 - Wiley Online Library
The tryptophan metabolite xanthurenic acid (Xan) has been isolated from aged human cataractous lenses. The photophysical properties of Xan were examined to determine if it is a …
Number of citations: 63 onlinelibrary.wiley.com
F Fazio, L Lionetto, M Curto, L Iacovelli… - …, 2017 - Elsevier
… in vivo effects produced by xanthurenic acid appear to be mediated … Xanthurenic acid has potential implications in the … The action of cinnabarinic acid and xanthurenic acid may extend …
Number of citations: 66 www.sciencedirect.com
O Billker, V Lindo, M Panico, AE Etienne, T Paxton… - Nature, 1998 - nature.com
… factor is xanthurenic acid. We also show that low concentrations of xanthurenic acid can act … pathway of tryptophan metabolism (of which xanthurenic acid is a side product), no …
Number of citations: 752 www.nature.com
S Gobaille, V Kemmel, D Brumaru… - Journal of …, 2008 - Wiley Online Library
Tryptophan metabolism through the kynurenine pathway leads to several neuroactive compounds, including kynurenic and picolinic acids. Xanthurenic acid (Xa) has been generally …
Number of citations: 71 onlinelibrary.wiley.com
O Taleb, M Maammar, C Klein, M Maitre… - International Journal of …, 2021 - mdpi.com
Xanthurenic acid (XA) is a metabolite of the kynurenine pathway (KP) synthetized in the brain from dietary or microbial tryptophan that crosses the blood-brain barrier through carrier-…
Number of citations: 15 www.mdpi.com
A FURST, CJ OLSEN - The Journal of Organic Chemistry, 1951 - ACS Publications
The main obstacle to the continued research with xanthurenic acid, the abnormal metabolic product of tryptophan in pyroxidine-deficient diets, is its un-availability in sufficient quantities. …
Number of citations: 29 pubs.acs.org
S Matthijs, C Baysse, N Koedam… - Molecular …, 2004 - Wiley Online Library
… of QB, kynurenine and xanthurenic acid. To our knowledge this is the first report so far suggesting the biosynthesis of xanthurenic acid from tryptophan and kynurenine in bacteria. …
Number of citations: 119 onlinelibrary.wiley.com
S López‐Burillo, DX Tan, JC Mayo… - Journal of pineal …, 2003 - Wiley Online Library
… In the present study, we examined the efficacy of three polyphenolic antioxidants, ie xanthurenic acid, resveratrol (3,4′,5-trihydroxy-trans-stilbene) and (-)-epigallocatechin-3-gallate (…
Number of citations: 189 onlinelibrary.wiley.com
N OGASAWARA, Y HAGINO… - The Journal of …, 1962 - jstage.jst.go.jp
… ed that the elevated amounts of xanthurenic acid were … the enzymatic formation of xanthurenic acid from 3-hydroxykynurenine, … xanthurenic acid excretion first in terms of the possible dif- …
Number of citations: 122 www.jstage.jst.go.jp

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